molecular formula C8H16Cl2N2O B2677326 N-Methyl-N-(1-methylpiperidin-4-yl)carbamoyl chloride;hydrochloride CAS No. 204580-24-5

N-Methyl-N-(1-methylpiperidin-4-yl)carbamoyl chloride;hydrochloride

Cat. No.: B2677326
CAS No.: 204580-24-5
M. Wt: 227.13
InChI Key: GPTKRGKZLIKJRM-UHFFFAOYSA-N
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Description

“N-Methyl-N-(1-methylpiperidin-4-yl)carbamoyl chloride;hydrochloride” is a chemical compound with the molecular formula C8H16Cl2N2O . It is also known as 4-Methyl-1-piperazinecarbonyl chloride hydrochloride . This compound is used in the synthesis of various other compounds .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. It may be used in the synthesis of tert-butyl 2-(N-ethyl-4-methylpiperzaine-1-carboxamido)ethylcarbamate and 4b,8,8-trimethyl-9,10-dioxo-4b,5,6,7,8,8a,9,10-octahydrophenanthren-2-yl 4-methyl-piperazine-1-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: Cl[H].CN1CCN(CC1)C(Cl)=O . The molecular weight of the compound is 199.08 .


Physical And Chemical Properties Analysis

This compound has a melting point of 225-228 °C (lit.) . The empirical formula is C6H11ClN2O · HCl .

Safety and Hazards

This compound is classified as a skin corrosive (Skin Corr. 1B) . It’s recommended to wear suitable protective clothing, gloves, and eye/face protection when handling this compound . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

Properties

IUPAC Name

N-methyl-N-(1-methylpiperidin-4-yl)carbamoyl chloride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O.ClH/c1-10-5-3-7(4-6-10)11(2)8(9)12;/h7H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTKRGKZLIKJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)C(=O)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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